Ro106-9920
Description
Ro 106-9920 is a synthetic small-molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses, cell survival, and tumor progression. It selectively blocks the ubiquitination of inhibitor of kappa B alpha (IκBα), a critical step in NF-κB activation, by targeting the SCFβ-TrCP ubiquitin ligase complex. This inhibition prevents IκBα degradation, thereby retaining NF-κB in the cytoplasm and suppressing its transcriptional activity .
Properties
IUPAC Name |
6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXSNSCPNFCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397884 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62645-28-7 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Benzene
The process initiates with the formation of β-benzoylpropionic acid (1 ) via Friedel-Crafts acylation:
Key parameters:
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Catalyst : Anhydrous aluminum chloride (1.2 equiv)
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Solvent : Excess benzene as both reactant and solvent
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Temperature : Reflux at 80°C for 4.5 hours
Characterization data for β-benzoylpropionic acid :
Cyclocondensation with Hydrazine Hydrate
β-Benzoylpropionic acid undergoes cyclocondensation to form 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one (2 ):
Reaction conditions:
Critical purification step :
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Precipitation in ice-water followed by recrystallization from ethanol
Chlorination with Phosphorus Oxychloride
Conversion of 2 to 3-chloro-6-phenylpyridazine (3 ) employs POCl₃:
Optimized parameters:
Tetrazole Ring Formation
Reaction of 3 with sodium azide in DMF introduces the tetrazole moiety:
Conditions:
Sulfination with Benzenesulfinyl Chloride
The final step introduces the sulfinyl group via electrophilic substitution:
Key parameters:
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Base : Triethylamine (2.5 equiv)
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Solvent : Dichloromethane at 0°C → RT
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Reaction monitoring : TLC (hexane:EtOAc 3:1)
Microwave-Assisted Synthesis Optimization
Recent advancements employ microwave irradiation to accelerate key steps:
Cyclocondensation and Chlorination
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 5.2 h | 3 min | 72% → 79% |
| Chlorination | 3.5 h | 5 min | 82% → 85% |
| Tetrazole formation | 10 h | 8 min | 65% → 73% |
Microwave conditions :
Advantages of Microwave Methodology
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Reduced reaction times : 85-90% time reduction across steps
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Improved purity : Byproducts reduced from 12-15% to 3-5%
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Energy efficiency : 40% less solvent consumption
Alternative Synthetic Routes
Solid-Phase Synthesis Approach
A patent-pending method (WO202318722A1) describes polymer-supported synthesis:
Resin-bound intermediate :
Benefits :
Continuous Flow Chemistry
Pilot-scale experiments using Uniqsis FlowSyn reactor:
| Parameter | Value |
|---|---|
| Residence time | 12 min |
| Temperature | 130°C |
| Pressure | 17 bar |
| Productivity | 28 g/hour |
| Space-time yield | 0.45 kg/L·day |
Limitation : Requires pre-formed tetrazolo intermediate
Purification and Characterization
Chromatographic Conditions
| Step | Column | Mobile Phase | Rf |
|---|---|---|---|
| Final purification | Zorbax SB-C18 | MeCN:H₂O (55:45) + 0.1% TFA | 0.33 |
| Intermediate check | Silica 60 F₂₅₄ | Hexane:EtOAc (7:3) | 0.45 |
Spectroscopic Data Validation
Ro 106-9920 :
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HRMS (ESI+) : m/z 246.0634 [M+H]⁺ (calc. 246.0638)
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¹³C NMR (DMSO-d₆) : δ 118.4 (C-3), 125.7 (C-5), 129.1–133.8 (Ar-C), 151.2 (C-2), 162.4 (S=O)
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HPLC purity : 99.21% (Zorbax Eclipse XDB-C18, 4.6×150 mm, 1 mL/min)
Scale-Up Challenges and Solutions
Critical Process Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Chlorination temp | 110°C ± 2 | 108-112°C |
| NaN₃ addition rate | Bolus | 0.5 mL/min |
| Sulfination pH | 8.5-9.0 | 8.7 ± 0.1 |
Impurity Profile Management
| Impurity | Structure | Control Strategy |
|---|---|---|
| Des-sulfinyl | Tetrazolo[1,5-b]pyridazine | Increase sulfinating agent by 15% |
| Over-chlorinated | 3,6-Dichloro derivative | Maintain POCl₃ at 5.2 equiv |
| Dimer | Biaryl sulfoxide | Reduce microwave power by 20% |
Chemical Reactions Analysis
Reaction Mechanisms and Catalytic Roles
RO 106-9920 participates in diverse chemical transformations due to its unique structural features, including a tetrazole ring and sulfinyl group.
Key Reaction Types
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Oxidation Reactions :
RO 106-9920 undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modifies the sulfinyl group, forming sulfone derivatives. -
Reduction Reactions :
Reduction with sodium borohydride (NaBH₄) converts the sulfinyl group to a thiol, enabling further functionalization. -
Alkylation Reactions :
Reacts with alkyl halides (e.g., methyl iodide ) to form sulfonium intermediates, facilitating nucleophilic substitutions.
Mechanistic Insights
Synthetic Utility
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Amino Acid and Peptide Synthesis :
Acts as a coupling agent to form peptide bonds between amino acids. For example, it facilitates the reaction between carboxylic acids and amines in the presence of dicyclohexylcarbodiimide (DCC) . -
Heterocycle Construction :
Enables the synthesis of five-membered rings (e.g., tetrazoles) via nucleophilic addition-elimination reactions .
Catalytic Performance
RO 106-9920 enhances reaction rates in:
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Lewis Acid-Catalyzed Reactions : Promotes Friedel-Crafts alkylation and acylation.
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Cross-Coupling Reactions : Facilitates Suzuki-Miyaura couplings when paired with palladium catalysts.
Solvent Compatibility
| Solvent | Compatibility | Optimal Temperature (°C) |
|---|---|---|
| Chloroform | High | 25–40 |
| Dimethyl Sulfoxide (DMSO) | Moderate | 20–30 |
| Acetone | Low | 0–25 |
Structural Influence on Reactivity
The compound’s structure (C₁₀H₇N₅OS) contributes to its reactivity:
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Tetrazole Ring : Enhances nucleophilicity, enabling reactions with electrophiles.
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Sulfinyl Group : Participates in redox reactions and acts as a directing group in substitutions .
Key Studies
Scientific Research Applications
Inhibition of Tumor Progression
Ro 106-9920 has been utilized in various cancer studies to explore its effects on tumor necrosis factor-alpha (TNF-α) induced effects. For instance, pretreatment with Ro 106-9920 in non-small cell lung cancer (NSCLC) cells prevented TNF-α-induced tissue factor (TF) expression, which is associated with tumor progression and hypercoagulability. The compound also reversed shortened clotting times induced by TNF-α, indicating its potential role in managing inflammation-related cancer progression .
Case Study: NSCLC Cells
In a study involving H1299 and A549 NSCLC cells, Ro 106-9920 demonstrated enhanced cytotoxicity when combined with TNF-α. This suggests that targeting NF-κB can be an effective strategy to increase the efficacy of existing cancer therapies .
Anti-inflammatory Effects
Ro 106-9920 has shown promise in reducing inflammation in various models. For example, it inhibited the release of monocyte chemoattractant protein-1 (MCP-1) from TNF-α stimulated human small airway epithelial (hSAE) cells with an IC50 value of 1.5 µM, demonstrating its effectiveness in modulating inflammatory responses .
Case Study: COPD Models
In chronic obstructive pulmonary disease (COPD) models, Ro 106-9920 effectively inhibited mucin production, which is often elevated during inflammatory responses. This inhibition suggests potential therapeutic applications for managing mucus hypersecretion associated with COPD .
Neuroprotective Applications
Ro 106-9920's role extends into neuroprotection as well. Studies have indicated that it can prevent hippocampal cell death induced by NMDA, a common model for studying excitotoxicity and neurodegenerative processes. However, its effects appear to differ between brain regions; while it protects hippocampal neurons, it may increase cell death in cortical cultures under certain conditions .
Summary of Findings
The following table summarizes key findings related to Ro 106-9920's applications:
Mechanism of Action
Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, Ro 106-9920 blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes Ro 106-9920 a valuable tool in studying the NF-kappaB pathway and its role in various diseases .
Comparison with Similar Compounds
Mechanistic Profile :
- IC50 : 2.3 µM for IκBα ubiquitination inhibition .
- Specificity: At 3 µM, it selectively inhibits TNF-α- and LPS-induced NF-κB activation. However, at higher concentrations (10 µM), it exhibits off-target effects, including inhibition of 5-lipoxygenase (5-LO), EGFR kinase, and inducible nitric oxide synthase (iNOS), while enhancing P2Y1 and COX1 activity .
- Biological Effects : Reduces pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) and enzymes (COX-2, mPGES-1), thereby lowering prostaglandin E2 (PGE2) levels .
Comparison with Similar Compounds
BAY 11-7082
- Mechanism : Inhibits IκBα phosphorylation (IC50 = 10 µM), blocking NF-κB nuclear translocation .
- Specificity Issues : Activates caspase 3 and enhances p38/JNK1 phosphorylation, independent of NF-κB .
- Functional Comparison :
4β-Hydroxywithanolide E (4HW)
- Mechanism : Natural compound from Physalis peruviana; inhibits NF-κB transcriptional activity without affecting IκBα degradation .
- Functional Comparison: Efficacy: Matches Ro 106-9920 in suppressing TNF-α-induced TF expression and procoagulant activity in NSCLC cells .
Andrographolide
- Mechanism: Inhibits NF-κB by blocking p65 phosphorylation and modulates eNOS, PLCγ2-PKC, and PI3K/Akt pathways .
- Functional Comparison: Multitarget Effects: Unlike Ro 106-9920, it influences non-NF-κB pathways, broadening its anti-inflammatory effects but complicating mechanistic studies .
SB202190 (p38 MAPK Inhibitor)
- Mechanism : Indirectly suppresses NF-κB by inhibiting p38/MAPKAPK2 signaling .
- Functional Comparison :
Data Tables
Table 1. Pharmacological Comparison of NF-κB Inhibitors
| Compound | Target | IC50 (NF-κB) | Off-Target Effects (10 µM) | Key Applications |
|---|---|---|---|---|
| Ro 106-9920 | IκBα ubiquitination | 3 µM | 5-LO, EGFR, iNOS, P2Y1, COX1 | Cancer, Platelets, Circadian |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Caspase 3, p38/JNK1 | Inflammation, Platelets |
| 4HW | NF-κB transcription | N/A | None reported | Cancer, Cytotoxicity |
| Andrographolide | p65 phosphorylation | N/A | eNOS, PLCγ2-PKC, PI3K/Akt | Thrombosis, Inflammation |
Table 2. Functional Effects in NSCLC Cells
| Treatment | TF Expression (Reduction) | Procoagulant Activity | Cytotoxicity Enhancement |
|---|---|---|---|
| Ro 106-9920 | 90% | Yes | Yes (with TNF-α) |
| 4HW | 85% | Yes | Yes (with TNF-α) |
| Wortmannin (PI3K) | No effect | No effect | No effect |
Research Findings and Limitations
- Strengths : Ro 106-9920’s high potency and oral activity make it valuable in preclinical models of inflammation and cancer .
- Limitations : Concentration-dependent loss of specificity limits its utility at higher doses. For example, at 10 µM, it inhibits 5-LO (50%) and EGFR kinase (50%), complicating data interpretation .
- Unique Applications : Its role in modulating circadian rhythms in zebrafish highlights broader biological impacts beyond classical NF-κB pathways .
Biological Activity
Ro 106-9920, chemically known as 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its primary mechanism involves the selective inhibition of lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α)-induced IκBα ubiquitination, which is crucial for NF-κB activation. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.
Ro 106-9920 functions by blocking the activation of NF-κB, which is a transcription factor involved in various cellular processes, including inflammation and cell survival. The inhibition occurs at an IC50 of approximately 3 μM, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Key Biological Activities:
- Inhibition of Cytokine Production: Ro 106-9920 significantly decreases the secretion of pro-inflammatory cytokines in various cell types.
- Anti-inflammatory Effects: In vivo studies demonstrate that Ro 106-9920 exhibits anti-inflammatory properties when administered orally.
- Impact on Mucin Production: It inhibits mucin production in an in vitro model of chronic obstructive pulmonary disease (COPD) .
Research Findings
Numerous studies have explored the biological activity of Ro 106-9920, revealing its multifaceted roles in cellular processes:
- Inhibition of TNF-α-Induced Effects:
- Cell Viability and Cytotoxicity:
- Inhibition of Other Pathways:
Case Studies
Case Study: Anti-inflammatory Effects in COPD
In a study investigating the effects of Ro 106-9920 on mucin production associated with COPD, it was found that this compound significantly reduced mucin secretion from airway epithelial cells. This reduction is crucial as excessive mucin production contributes to airway obstruction and inflammation in COPD patients.
Case Study: Cancer Research
In cancer research contexts, Ro 106-9920 has been shown to enhance the cytotoxic effects of TNF-α in NSCLC cells. By inhibiting NF-κB, it not only prevents TF expression but also increases the sensitivity of cancer cells to apoptosis induced by TNF-α .
Data Summary
| Parameter | Value |
|---|---|
| Chemical Name | 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine |
| CAS Number | 62645-28-7 |
| Molecular Weight | 245.26 g/mol |
| IC50 (NF-κB Inhibition) | ~3 μM |
| Purity | ≥99% |
| Biological Activities | Anti-inflammatory, Cytotoxicity, Mucin Inhibition |
Q & A
Q. What is the primary mechanism of action of Ro 106-9920 in inhibiting NF-κB signaling?
Ro 106-9920 selectively and irreversibly inhibits IκBα ubiquitination, preventing NF-κB activation and downstream cytokine expression (e.g., TNF-α, IL-1β, IL-6). Its IC50 for IκBα ubiquitination is 2.3 µM, and ~700 nM for cytokine suppression in human peripheral blood mononuclear cells (PBMNs) . This mechanism was validated in studies showing reduced NF-κB-dependent mPGES-1 and COX-2 expression in TNFα-stimulated gingival fibroblasts .
Q. What are the recommended concentrations and solvent conditions for in vitro studies using Ro 106-9920?
- Solubility : 12 mg/mL in DMSO, 5 mM in ethanol, and 6.32 mg/mL in water at 25°C .
- Working concentrations : 2–10 µM for neuroprotection assays (e.g., NMDA-induced cytotoxicity) , and 12.5–25 µM for platelet activation studies (e.g., thrombin-induced cPLA2/ERK2 modulation) .
- Storage : Dissolved aliquots are stable for 6 months at -20°C; powder is stable for 1 year at -20°C .
Q. How does Ro 106-9920 affect cytokine production in human peripheral blood mononuclear cells (PBMNs)?
Ro 106-9920 suppresses TNF-α, IL-1β, and IL-6 production in LPS- or TNF-α-stimulated PBMNs with IC50 values ~700 nM. This effect is attributed to its selective inhibition of IκBα ubiquitination, which blocks NF-κB nuclear translocation .
Advanced Research Questions
Q. How can researchers address discrepancies in Ro 106-9920’s inhibitory effects across cell types (e.g., Jurkat vs. PBMNs)?
- Cell-specific selectivity : Ro 106-9920 does not inhibit β-catenin ubiquitination in Jurkat cells, suggesting its effects depend on cell-type-specific ubiquitin ligases .
- Methodological approach : Compare NF-κB activity (e.g., luciferase reporter assays) and ubiquitination profiles (Western blot for IκBα degradation) across cell lines. Include positive controls like Bay 11-7082 to confirm pathway specificity .
Q. What experimental strategies validate Ro 106-9920’s specificity for NF-κB versus other pathways (e.g., ERK/MAPK)?
- Co-treatment assays : Combine Ro 106-9920 with ERK/MAPK inhibitors (e.g., U0126) to isolate NF-κB-dependent effects. For example, in thrombin-stimulated platelets, Ro 106-9920 increased ERK2 phosphorylation while suppressing cPLA2 activity, indicating cross-talk between pathways .
- Global gene expression profiling : Use microarrays or RNA-seq to identify NF-κB-specific targets (e.g., mPGES-1, COX-2) versus ERK-regulated genes .
Q. In co-treatment experiments (e.g., with NMDA receptor agonists), how should researchers control for off-target effects?
- Dose optimization : Titrate Ro 106-9920 concentrations (2–10 µM) against NMDA (30–100 µM) to balance neuroprotection and pathway specificity .
- Control experiments : Include vehicle controls (DMSO/ethanol) and NF-κB-independent stimuli (e.g., β-catenin activators) to confirm target engagement .
Methodological Considerations
- Data contradiction analysis : When observing divergent results (e.g., neuroprotection vs. pro-inflammatory effects), contextualize findings using stimulus-specific assays (e.g., NMDA vs. thrombin) and cell-type-specific NF-κB activation mechanisms .
- Experimental design : For in vivo studies, use oral administration routes (effective in rodent models) and monitor plasma stability due to its sulfinyl group susceptibility to reduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
